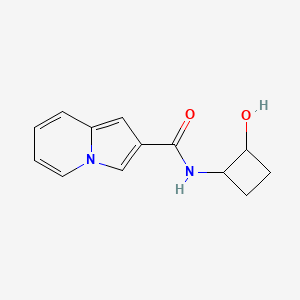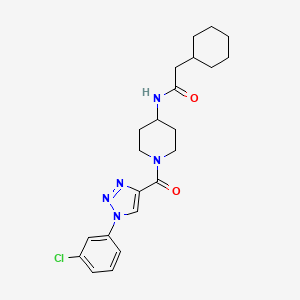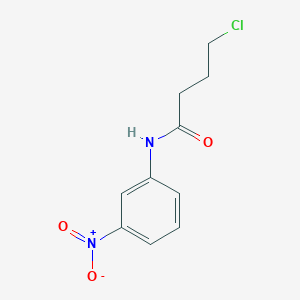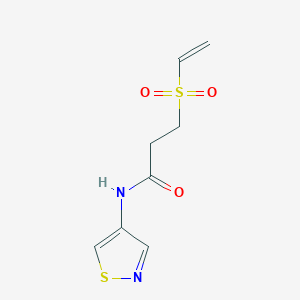
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have promising effects on cognitive function, inflammation, and neurodegenerative diseases.
Wirkmechanismus
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a selective agonist of the α7 nAChR, a type of receptor found in the central and peripheral nervous systems. Activation of the α7 nAChR has been linked to improved cognitive function, anti-inflammatory effects, and neuroprotection. 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride binds to the α7 nAChR and activates it, leading to downstream signaling events that result in the observed effects.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have a range of biochemical and physiological effects, including improved cognitive function, anti-inflammatory effects, and neuroprotection. In animal models of Alzheimer's disease and schizophrenia, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve memory and cognitive function. In models of inflammation, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to reduce levels of pro-inflammatory cytokines and to have anti-inflammatory effects. In models of neurodegenerative diseases, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have neuroprotective effects and to reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor. Additionally, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied and characterized, making it a reliable tool compound for studying the function of the α7 nAChR. However, one limitation of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is its potential toxicity at high doses, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the development of new drugs targeting the α7 nAChR, using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a tool compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride on cognitive function, inflammation, and neurodegenerative diseases. Finally, there is potential for the use of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of autoimmune diseases, although more research is needed to fully explore this possibility.
Synthesemethoden
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-methylpiperidine, followed by the addition of propylene oxide and subsequent hydrochloric acid treatment to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and drug discovery. In neuroscience, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases. In drug discovery, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used as a tool compound to study the function of the α7 nAChR and to develop new drugs targeting this receptor.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3;/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGQEMJCTVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)




![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide](/img/structure/B2804282.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)
![Methyl 4-[[2-[2-[2-[(4-methoxy-4-oxobutyl)amino]-2-oxoethoxy]phenoxy]acetyl]amino]butanoate](/img/structure/B2804285.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)
![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)
![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)
